1-(3,5-Difluorophenyl)pyrrolidin-3-amine
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Overview
Description
1-(3,5-Difluorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H12F2N2 It is a heterocyclic amine that contains a pyrrolidine ring substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)pyrrolidin-3-amine typically involves the reaction of 3,5-difluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3,5-difluorobenzaldehyde reacts with pyrrolidine to form an imine intermediate, which is then reduced to the amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(3,5-Difluorophenyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)pyrrolidin-3-amine
- 1-(3,5-Dichlorophenyl)pyrrolidin-3-amine
- 1-(3,5-Dimethylphenyl)pyrrolidin-3-amine
Uniqueness
1-(3,5-Difluorophenyl)pyrrolidin-3-amine is unique due to the presence of fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H12F2N2 |
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Molecular Weight |
198.21 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12F2N2/c11-7-3-8(12)5-10(4-7)14-2-1-9(13)6-14/h3-5,9H,1-2,6,13H2 |
InChI Key |
MTPGQCONVWCIKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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